molecular formula C10H10O3 B7900060 (3,5-Dimethylphenyl)glyoxylic acid CAS No. 150781-73-0

(3,5-Dimethylphenyl)glyoxylic acid

Cat. No.: B7900060
CAS No.: 150781-73-0
M. Wt: 178.18 g/mol
InChI Key: CLQHZVBHJIWATH-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)glyoxylic acid (CAS 150781-73-0) is an aryl glyoxal derivative that serves as a versatile and valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Its structure, featuring a reactive ketoaldehyde group adjacent to an aromatic ring, makes it a prime synthetic equivalent in multicomponent reactions . A prominent application demonstrated in recent electrochemistry research is its role as a precursor in the oxidative decarboxylative synthesis of quinazolines, a privileged scaffold in medicinal chemistry . In this context, it was efficiently converted into the corresponding quinazoline derivative in a 57% isolated yield, highlighting its utility in sustainable methodologies that avoid chemical oxidants . As a bifunctional building block, this compound is adept at forming oxygen heterocycles such as pyran, furan, and chromene derivatives, which are core structures in many natural products and pharmaceuticals with reported biological activities . The compound has a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . It is offered with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is labeled with the GHS signal word "Warning" and hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . This product is for research and further manufacturing use only, not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethylphenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQHZVBHJIWATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291627
Record name 3,5-Dimethyl-α-oxobenzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150781-73-0
Record name 3,5-Dimethyl-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150781-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Aryl Glyoxylic Acids Within Organic Chemistry

Aryl glyoxylic acids are organic compounds characterized by a glyoxylic acid moiety attached to an aryl group. ontosight.ai These molecules, including the subject of this article, are a subset of α-keto acids, which possess both a carboxylic acid and a ketone functional group. researchgate.netwikipedia.org This dual functionality imparts a high degree of reactivity, making them versatile building blocks in organic synthesis. chemicalbook.comatamanchemicals.com

The presence of the aryl group, in this case, a 3,5-dimethylphenyl ring, significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and potential applications. ontosight.ai Aryl glyoxylic acids are key precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.airesearchgate.net Their utility stems from their ability to participate in a variety of chemical transformations, such as esterification, amidation, and various condensation reactions. organic-chemistry.orgunilongindustry.com

Significance of 3,5 Dimethylphenyl Glyoxylic Acid As a Key Intermediate

(3,5-Dimethylphenyl)glyoxylic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its structure, featuring a reactive glyoxylic acid group and a substituted phenyl ring, makes it a valuable precursor in multi-step synthetic pathways.

One notable application is in the preparation of other valuable chemical entities. For instance, the related compound, 2-(3,5-dimethylphenyl)acetic acid, is used in the synthesis of 4,4,5,5-tetramethyl-2-(3,5-dimethylbenzyl)-1,3,2-dioxaborolane, a benzylboronate ester. acs.orgacs.org This transformation highlights the utility of the (3,5-dimethylphenyl) moiety in constructing more complex molecular architectures.

Furthermore, the synthesis of this compound itself can be envisioned through established synthetic routes for aryl glyoxylic acids. A common method involves the oxidation of the corresponding acetophenone (B1666503) derivative. For example, 3,5-dimethyl acetophenone can be oxidized to produce an ester of this compound, which can then be hydrolyzed to yield the final acid. google.com

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Applications
This compoundC10H10O3178.18Intermediate in organic synthesis
3,5-DimethylphenolC8H10O122.16Precursor for adhesives, lubricants, and dyes ontosight.ai
3,5-Dimethylphenyl acetateC10H12O2164.20Intermediate in bromination reactions
(3,5-Dimethylphenyl)glycineC10H13NO2179.22Building block in medicinal chemistry bldpharm.com

Evolution of Research Perspectives on α Keto Carboxylic Acids

Strategic Approaches to Aryl Glyoxylate (B1226380) Synthesis

The creation of the aryl glyoxylate core of this compound can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the characteristic α-keto carboxylic acid moiety attached to the 3,5-dimethylphenyl group.

Friedel-Crafts Acylation Strategies for Aromatic Substrates

The Friedel-Crafts acylation reaction is a classic and versatile method for the formation of carbon-carbon bonds to aromatic rings. In the context of synthesizing this compound, this strategy typically involves the reaction of 1,3-dimethylbenzene (m-xylene) with an appropriate acylating agent. A common approach is the use of oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction directly introduces the glyoxylyl group onto the aromatic ring.

A versatile synthetic protocol for aza-Friedel-Crafts alkylation has been developed for creating quaternary α-amino esters. nih.gov This method is noted for its operational simplicity, proceeding under ambient conditions with high efficiency and regioselectivity across a wide range of arene nucleophiles. nih.gov A key aspect of this reaction is the role of the silver(I) salt counteranions that are liberated during the process. nih.gov

The development of catalytic enantioselective versions of the Friedel-Crafts reaction is an area of active research. For instance, the use of a chiral Brønsted acid catalyst can induce enantioselectivity in the alkylation of indoles with imines, although challenges with regioselectivity can arise. nih.gov

Oxidative Approaches to α-Keto Carboxylic Acid Formation

Oxidative methods provide an alternative pathway to aryl glyoxylic acids, often starting from more readily available precursors. These approaches involve the oxidation of a two-carbon side chain attached to the 3,5-dimethylphenyl ring.

One common strategy is the oxidation of aryl ketones. For example, 3,5-dimethylacetophenone can be oxidized to this compound. A well-established method for this transformation is the use of selenium dioxide (SeO₂) in a suitable solvent like pyridine. researchgate.net This reaction proceeds via the oxidation of the α-methyl group of the ketone to a carboxylic acid. A one-pot synthesis of aryl α-keto esters has been developed through the oxidation of aryl-ketones with selenium dioxide, followed by esterification. researchgate.net

Other oxidative strategies include the cleavage of alkenes or the oxidation of α-hydroxy acids. organic-chemistry.org For instance, a recyclable, bifunctional iron nanocomposite has been shown to catalyze the efficient synthesis of α-keto acids from alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org Additionally, the chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org

A patent describes a process for preparing α-keto-carboxylic acids by reacting an organohalide with carbon monoxide at elevated temperature and pressure in the presence of a metal carbonyl compound and a base. google.com Another method involves the aerobic photooxidation of aryl ketones using carbon tetrabromide (CBr₄) as a catalyst, which is particularly useful for inert compounds. organic-chemistry.org

Starting MaterialReagent/CatalystProductReference
3,5-DimethylacetophenoneSelenium dioxideThis compound researchgate.net
AlkenesIron nanocomposite, TBHPα-Keto acids organic-chemistry.org
α-Hydroxy acidsAZADO, O₂α-Keto acids organic-chemistry.org
OrganohalideCO, Metal carbonylα-Keto-carboxylic acids google.com
Aryl ketonesCBr₄, lightAryl carboxylic acids organic-chemistry.org

Aldol (B89426) Condensation Routes Involving Aryl Pyruvic Acid Derivatives

Aldol condensation reactions offer a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of α-keto acids. While direct synthesis of this compound via this route is less common, the principles of aldol chemistry are relevant to the formation of related aryl pyruvic acid derivatives, which can then be converted to the desired product.

The homo-aldol condensation of pyruvate, for example, leads to the formation of 2-methyl-4-oxopent-2-enedioic acid (OMPD). chemrxiv.orgchemrxiv.orgnih.gov This reaction highlights the potential for keto acids to undergo self-condensation. The reaction can be influenced by acid or base catalysis and can proceed through various isomers and intermediates. chemrxiv.orgmasterorganicchemistry.comnasa.gov The study of pyruvate's aldol condensation product has revealed that zymonic acid, the lactone of 4-hydroxy-4-methyl-2-oxoglutaric acid (HMOG), is a direct precursor to OMPD. chemrxiv.orgnih.govnasa.gov

In a more general sense, the acid-catalyzed aldol reaction can be used to condense enols with aldehydes or ketones, typically resulting in a condensation product with the loss of water. masterorganicchemistry.com This type of reaction could be envisioned between an enolizable species derived from a 3,5-dimethylphenyl precursor and a glyoxylate equivalent.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Development of Solvent-Free Reaction Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The development of solvent-free reaction conditions is a significant step towards more sustainable chemical synthesis.

While specific solvent-free protocols for the synthesis of this compound are not extensively detailed in the provided search results, the general trend in organic synthesis is to explore such conditions. For example, some oxidative reactions can be performed under neat conditions or in aqueous media, reducing the reliance on traditional organic solvents. The use of solid-supported catalysts can also facilitate solvent-free reactions.

Catalytic Systems for Enhanced Sustainability in Synthesis

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and allow for the use of more environmentally benign reagents.

In the context of this compound synthesis, several catalytic systems offer sustainability benefits. As mentioned earlier, a recyclable, bifunctional iron nanocomposite can be used for the oxidative synthesis of α-keto acids from alkenes. organic-chemistry.org This catalyst offers the advantage of being reusable, which reduces waste and cost. Similarly, the use of 2-azaadamantane N-oxyl (AZADO) for the oxidation of α-hydroxy acids is a catalytic approach that utilizes molecular oxygen as a green co-oxidant. organic-chemistry.org

The development of efficient and recyclable catalysts for Friedel-Crafts type reactions is also an important area of research. While traditional Lewis acids like aluminum chloride are effective, they are often used in stoichiometric amounts and can generate significant waste. The development of solid acid catalysts or other recyclable catalytic systems would represent a significant advancement in the sustainable synthesis of this compound.

A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones utilizes a modified β-cyclodextrin as a catalyst in water, highlighting the potential for biodegradable and reusable catalytic systems in organic synthesis. nih.gov

CatalystReaction TypeSustainability AdvantageReference
Iron nanocompositeOxidation of alkenesRecyclable organic-chemistry.org
AZADOOxidation of α-hydroxy acidsUses molecular oxygen as co-oxidant organic-chemistry.org
Modified β-cyclodextrinMulti-component reactionBiodegradable, reusable, aqueous media nih.gov

Chemoenzymatic and Biocatalytic Pathways to Glyoxylic Acid Analogues

The pursuit of greener and more efficient chemical syntheses has propelled the exploration of chemoenzymatic and biocatalytic routes for producing valuable chemical entities. In the context of glyoxylic acid and its analogues, such as this compound, these methodologies offer significant advantages over traditional chemical processes, including high specificity, mild reaction conditions, and reduced environmental impact. mdpi.com Research in this area has largely focused on the enzymatic oxidation of corresponding precursor molecules, employing whole-cell systems or isolated enzymes to achieve the desired transformations.

A prominent biocatalytic strategy for synthesizing phenylglyoxylic acid, a close analogue of this compound, involves the use of D-mandelate dehydrogenase (DMDH). nih.gov A novel NAD+-dependent D-mandelate dehydrogenase from Lactobacillus harbinensi (LhDMDH) has been successfully cloned and expressed in Escherichia coli. nih.gov This enzyme demonstrates high oxidation activity towards D-mandelic acid, converting it to phenylglyoxylic acid. nih.gov By co-culturing two E. coli strains, one expressing LhDMDH and another expressing an enzyme for coenzyme regeneration, a whole-cell catalysis system was developed that achieved a 60% theoretical yield and 99% purity of phenylglyoxylic acid without the need for external coenzyme addition. nih.gov This approach highlights the potential for producing substituted phenylglyoxylic acids by utilizing appropriately substituted mandelic acid precursors.

Another well-established enzymatic approach for producing glyoxylic acid itself is the oxidation of glycolic acid using glycolate (B3277807) oxidase. nih.govgoogleapis.comgoogle.com To enhance the efficiency and stability of this process, glycolate oxidase and catalase have been co-immobilized on acrylic beads. nih.gov This dual-enzyme system effectively converts glycolic acid to glyoxylic acid, with catalase serving to decompose the hydrogen peroxide byproduct, thus protecting the primary enzyme and improving yields. nih.govgoogle.com Under optimized conditions, this method has achieved 99% yields of glyoxylic acid with over 99% conversion of glycolic acid. nih.gov The principles of this system could be adapted for the synthesis of this compound, provided a suitable substituted glycolic acid precursor is available.

Cascade biocatalysis, which involves multiple enzymatic steps in a single pot, represents a powerful strategy for synthesizing complex molecules from simple starting materials. epa.gov For instance, recombinant E. coli cells have been engineered to express a cascade of enzymes capable of converting racemic mandelic acid derivatives into enantiopure D-phenylglycine derivatives, with the corresponding phenylglyoxylic acid as a key intermediate. epa.gov These whole-cell catalysts have demonstrated high conversion rates (58-94%) and excellent enantioselectivity (93-99% ee) for a range of substituted mandelic acids. epa.gov This suggests that a similar cascade approach could be designed for the asymmetric synthesis of amino acids derived from this compound.

The following tables summarize key findings from research on the biocatalytic production of glyoxylic acid and its analogues.

Table 1: Biocatalytic Synthesis of Phenylglyoxylic Acid

Enzyme SystemSubstrateProductYieldPurityKey Findings
Whole-cell catalysis with E. coli expressing LhDMDH and an enzyme for coenzyme regenerationD-Mandelic AcidPhenylglyoxylic Acid60% (theoretical)99%Efficient synthesis without external coenzyme addition. nih.gov

Table 2: Biocatalytic Synthesis of Glyoxylic Acid

Enzyme SystemSubstrateProductYieldConversionKey Findings
Co-immobilized glycolate oxidase and catalaseGlycolic AcidGlyoxylic Acid99%>99%Stable and reusable catalyst system. nih.gov
Glycolate oxidase from spinachGlycolic AcidGlyoxylic Acid-24%Chemoenzymatic route from glyoxal (B1671930). researchgate.net

Table 3: Cascade Biocatalysis for Phenylglycine Derivatives

Enzyme SystemSubstrateProductConversionEnantiomeric Excess (ee)Key Findings
Recombinant E. coli whole-cell catalystSubstituted Mandelic AcidsSubstituted D-Phenylglycines58-94%93-99%One-pot synthesis from racemic starting materials. epa.gov

Fundamental Chemical Transformations of the Glyoxylic Acid Moiety

The glyoxylic acid portion of the molecule, an α-oxo carboxylic acid, is the primary site of chemical reactivity. The electron-withdrawing nature of the adjacent carboxyl and carbonyl groups activates the α-carbon, making it susceptible to a range of chemical transformations.

Decarboxylative Reactions and Mechanisms

The decarboxylation of α-keto acids like this compound is a fundamental process that can be initiated under thermal, acidic, basic, or catalytic conditions to generate an acyl radical or anion equivalent. researchgate.netrsc.org This reactivity makes it a valuable C1 synthon, particularly for formylation reactions where it can introduce a formyl group (-CHO) into other molecules. rsc.org

The general mechanism for decarboxylation often involves the loss of carbon dioxide to produce a reactive intermediate. For instance, in the presence of a metal catalyst and light, organophotoredox catalysis can facilitate the decarboxylative coupling of aryl halides with glyoxylic acid. rsc.org Similarly, electrochemical methods have been developed for the decarboxylation of glyoxylic acid to achieve the formylation of substrates like indoles. researchgate.net The presence of the 3,5-dimethylphenyl group can influence the stability of the resulting intermediates, though specific mechanistic studies on this derivative are not extensively documented. In copper-catalyzed aerobic oxidative decarboxylation reactions, various phenylacetic acids can be converted to aromatic carbonyl compounds, proceeding through decarboxylation, dioxygen activation, and C-H bond oxidation in a single pot. organic-chemistry.org

Another pathway involves the oxidative decarboxylation of arylacetic acids using singlet molecular oxygen, which yields the corresponding carbonyl compounds. ias.ac.in This process typically involves the formation of a peroxy intermediate which then eliminates CO2. ias.ac.in While these methods are broadly applicable, the specific kinetics and yields for this compound would be influenced by the electronic and steric effects of the dimethylphenyl group.

Stereoselective Synthetic Applications

The prochiral ketone center in this compound and its derivatives makes it a valuable substrate for stereoselective synthesis, enabling the creation of chiral α-hydroxy acids and their derivatives, which are important building blocks in medicinal chemistry.

Asymmetric Transformations Utilizing Chiral Glyoxylic Acid Derivatives

One strategy to achieve stereocontrol is to employ chiral auxiliaries. By converting the carboxylic acid of this compound into a chiral ester or amide, the chiral auxiliary can direct the approach of a nucleophile to one face of the ketone, leading to the preferential formation of one diastereomer. For instance, N-glyoxyloyl-(2R)-bornane-10,2-sultam has been shown to be an effective chiral derivative in asymmetric reactions like the ene reaction and additions of nitroalkanes. rsc.org After the stereoselective reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Alternatively, asymmetric catalysis can be used directly on derivatives of this compound. A notable example is the copper-catalyzed enantioselective acylcyanation of alkenes. youtube.com In this reaction, various aryl glyoxylic acids serve as acyl radical precursors. Research on substituted aryl glyoxylic acids in this reaction showed that a meta-methyl substituted analogue, (m-tolyl)glyoxylic acid, provided the corresponding β-cyanoketone in good yield and high enantioselectivity. youtube.com It was noted, however, that meta-substituted derivatives exhibited somewhat reduced reactivity compared to their ortho- and para-substituted counterparts. youtube.com

Table 1: Copper-Catalyzed Asymmetric Acylcyanation using Substituted Aryl Glyoxylic Acids youtube.com
Aryl Glyoxylic AcidProduct Yield (%)Enantiomeric Ratio (er)
Phenylglyoxylic acid86>99:1
(p-Tolyl)glyoxylic acid8395.5:4.5
(m-Tolyl)glyoxylic acid7892:8
(p-Methoxyphenyl)glyoxylic acid8195:5

Diastereoselective Control in Glyoxylate-Based Reactions

When a reaction involving a glyoxylate creates a new stereocenter at a position relative to an existing one, diastereoselective control becomes crucial. For example, in an aldol reaction between an enolate and an ester of this compound, two new stereocenters can be formed, leading to the possibility of syn and anti diastereomers. The facial selectivity of the attack on the prochiral ketone and the geometry of the enolate determine the diastereomeric outcome.

The use of chiral catalysts or auxiliaries can influence this selection. For example, syn-selective asymmetric cross-aldol reactions between aldehydes and glyoxylic acid derivatives have been achieved using axially chiral amino sulfonamides as catalysts. masterorganicchemistry.com In other systems, such as the double Reformatsky reaction between silyl (B83357) glyoxylates and ketones, three contiguous stereocenters can be established with high diastereoselectivity to form densely functionalized γ-butyrolactones. ias.ac.in The specific substitution on the aryl ring of the glyoxylate, such as the 3,5-dimethyl pattern, would sterically and electronically influence the transition states, thereby affecting the diastereomeric ratio of the products.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic starting material completely into a single, enantiomerically pure product. This process combines a rapid racemization of the starting material with a highly enantioselective reaction. For derivatives of this compound, DKR is particularly relevant for transformations of β-substituted-α-hydroxy carboxylic acid derivatives.

Photoredox Catalyzed Reactions and Radical Chemistry of this compound

The generation of acyl radicals from α-keto acids like this compound is a cornerstone of modern synthetic chemistry. nih.gov Visible-light photoredox catalysis provides a mild and efficient pathway to access these highly reactive species. nih.govorganic-chemistry.org The process typically involves a single electron transfer (SET) from the carboxylate of the α-keto acid to an excited photocatalyst, which is followed by a rapid decarboxylation to yield the acyl radical. nih.gov This method avoids the harsh conditions associated with traditional radical generation techniques. nih.gov

Visible-Light Induced Acylation Processes

Acyl radicals generated from α-keto acids, such as this compound, are versatile intermediates for acylation reactions. mdpi.com Under visible-light photoredox conditions, these radicals can be coupled with a wide range of substrates, including electron-deficient heteroarenes in Minisci-type reactions and various alkenes. acs.orgresearchgate.net

For instance, the photoredox-catalyzed decarboxylative acylation of isoquinoline (B145761) with various α-keto acids demonstrates the utility of this approach. The reaction proceeds efficiently, tolerating a variety of functional groups on the aromatic ring of the keto acid. acs.org This methodology provides a direct route to biologically relevant acylated heterocycles. acs.orgnih.gov Similarly, the coupling of acyl radicals with aryl halides can be achieved through the merger of photoredox and nickel catalysis, producing a diverse array of ketones. researchgate.netnih.govsci-hub.se This dual catalytic system is effective for both aromatic and aliphatic α-keto acids. nih.gov

Table 1: Examples of Visible-Light Induced Acylation with α-Keto Acids

α-Keto Acid Substrate Coupling Partner Catalyst System Product Type Yield (%) Reference
Phenylglyoxylic acid Isoquinoline Ir-Photocatalyst / Na₂S₂O₈ 1-Benzoylisoquinoline - acs.org
2-Oxo-2-(p-tolyl)acetic acid Isoquinoline Ir-Photocatalyst / Na₂S₂O₈ 1-(4-Methylbenzoyl)isoquinoline 59 acs.org
2-(4-Methoxyphenyl)-2-oxoacetic acid Isoquinoline Ir-Photocatalyst / Na₂S₂O₈ 1-(4-Methoxybenzoyl)isoquinoline 64 acs.org
Phenylglyoxylic acid 4-Bromobenzonitrile Cl-TXO / Ni(II)-bipyridyl 4-Cyanobenzophenone 93 sci-hub.se
2-Oxo-2-(thiophen-2-yl)acetic acid 4-Bromobenzonitrile Cl-TXO / Ni(II)-bipyridyl (4-Cyanophenyl)(thiophen-2-yl)methanone 51 sci-hub.se

Investigation of Electron Donor-Acceptor (EDA) Complex Formation

An alternative, photocatalyst-free approach to generating acyl radicals from α-keto acids involves the formation of an electron donor-acceptor (EDA) complex. acs.orgnih.gov In this process, the α-keto acid can act as an electron donor, forming a complex with a suitable electron acceptor, such as an imine. acs.org Upon irradiation with visible light, this EDA complex undergoes a single electron transfer, leading to the formation of an acyl radical (from the keto acid) and an α-aminoalkyl radical (from the imine) after decarboxylation. acs.org

This method is notable for its operational simplicity, as it often requires only visible light as a promoter, with carbon dioxide being the sole byproduct. acs.orgnih.gov The subsequent cross-coupling of the generated radicals provides direct access to α-amino ketones, which are valuable structural motifs in medicinal chemistry. acs.org The formation of the EDA complex can be observed through a bathochromic shift in UV-vis absorption spectra. acs.org This strategy has been successfully applied to a variety of substrates, demonstrating compatibility with amides, esters, halides, and various heterocycles. acs.orgnih.gov

Cascade and Annulation Reaction Pathways of this compound

The reactivity of α-keto acids extends to powerful cascade and annulation reactions, enabling the rapid construction of complex polycyclic molecules from simple precursors. These transformations often proceed with high atom economy and stereoselectivity.

Synthesis of Spirolactones via BF₃·Et₂O-Promoted Annulation

A notable application of α-keto acids like this compound is in the synthesis of spirolactones, which are core structures in many biologically active compounds. acs.org A metal-free method involves a cascade annulation reaction between an α-keto acid and a 1,3-enyne, promoted by the Lewis acid boron trifluoride etherate (BF₃·Et₂O). acs.orgnih.gov

The proposed mechanism begins with the intermolecular cyclization of the keto acid and the conjugated enyne to form a hydroxylactone intermediate. acs.org Subsequent acid-promoted protonation and dehydration generate a carbocation, which then undergoes further cyclization to construct the spirocyclic framework. acs.org This process is conducted at room temperature and provides good to excellent yields of highly functionalized spirolactones. acs.orgnih.gov The method is compatible with a range of aromatic, heterocyclic, and even aliphatic α-keto acids. acs.org A similar BF₃·Et₂O-mediated annulation of α-keto acids with aliphatic ketones can also be used to synthesize γ-hydroxy-butenolides and γ-alkylidene-butenolides. nih.govrsc.org

Table 2: Synthesis of Spirolactones from α-Keto Acids and 1,3-Enynes

α-Keto Acid 1,3-Enyne Promoter Product Yield (%) Reference
Phenylglyoxylic acid (E)-N,N-diphenyl-4-phenylbut-3-en-1-yn-1-amine BF₃·Et₂O Spirolactone derivative 95 acs.org
(4-Methoxyphenyl)glyoxylic acid (E)-N,N-diphenyl-4-phenylbut-3-en-1-yn-1-amine BF₃·Et₂O Spirolactone derivative 90 acs.org
(Thiophen-2-yl)glyoxylic acid (E)-N,N-diphenyl-4-phenylbut-3-en-1-yn-1-amine BF₃·Et₂O Spirolactone derivative 81 acs.org
2-Oxopropanoic acid (E)-N,N-diphenyl-4-phenylbut-3-en-1-yn-1-amine BF₃·Et₂O Spirolactone derivative 70 acs.org

Intramolecular Cyclization and Indole (B1671886) Acylation Reactions

The acyl radicals generated from α-keto acids are also key intermediates in intramolecular cyclization reactions to form fused heterocyclic systems. encyclopedia.pub Furthermore, they can be utilized for the direct C3-acylation of indoles, a reaction of significant interest due to the prevalence of the 3-acylindole motif in pharmaceuticals and natural products. mdpi.com

The direct acylation of indoles with α-keto acids can be achieved using a dual Iridium/Nickel catalytic system under visible light. mdpi.com This method avoids the need for strong bases or organometallic reagents. mdpi.com In a different approach, palladium catalysts can facilitate the intramolecular cyclization of N-acyl-2-alkynylanilines, which involves the migration of the acyl group to the C3 position of the newly formed indole ring. mdpi.com Indole-N-acylation, while chemically challenging due to the low nucleophilicity of the indole nitrogen, has been shown to be achievable enzymatically, highlighting its biological relevance. rsc.org These methods provide powerful tools for the construction of complex indole-containing architectures. encyclopedia.pubmdpi.com

Applications of 3,5 Dimethylphenyl Glyoxylic Acid in Complex Molecular Synthesis

Building Blocks for Heterocyclic Scaffolds

The dual reactivity of (3,5-Dimethylphenyl)glyoxylic acid makes it an ideal starting material for the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and materials science applications. The keto-carbonyl and carboxylic acid groups can participate in various cyclization and condensation reactions to form stable ring systems.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. ipp.pt They are of significant interest due to their presence in a wide range of biologically active compounds, including anticancer, antiviral, and antibacterial agents. nih.gov The most common and direct method for synthesizing quinoxaline (B1680401) derivatives is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov

This compound serves as an effective 1,2-dicarbonyl synthon in this reaction. When reacted with an ortho-phenylenediamine, it undergoes a condensation-cyclization sequence to yield a substituted quinoxaline. The reaction typically proceeds by initial nucleophilic attack of one amino group on the ketone carbonyl of the glyoxylic acid, followed by an intramolecular cyclization and dehydration to form the stable aromatic quinoxaline ring. The use of this specific building block leads to the formation of 2-(3,5-dimethylphenyl)quinoxaline-3-carboxylic acid. This product can be isolated or potentially undergo subsequent decarboxylation under specific reaction conditions. researchgate.net The synthesis is often facilitated by mild conditions and can be carried out using green chemistry protocols, for example, using water as a solvent with a suitable catalyst. researchgate.net

Table 1: Synthesis of Quinoxaline Derivatives

ReactantsProductReaction TypeSignificance
This compound, o-Phenylenediamine2-(3,5-dimethylphenyl)quinoxaline-3-carboxylic acidCondensation/CyclizationDirect route to functionalized quinoxaline scaffolds.

Chromones, or 4H-1-benzopyran-4-ones, are another important class of heterocyclic compounds widely found in nature, particularly in plants. nih.gov This scaffold is a key component of many flavonoids and is associated with a broad spectrum of pharmacological activities. Derivatives of 3-formyl chromone (B188151) are particularly versatile intermediates for creating more complex chromone-based molecules with potential applications as anticancer and anti-inflammatory agents. nih.gov

While direct synthesis from this compound is context-dependent, its α-keto acid structure makes it a plausible precursor for chromone derivatives through established synthetic pathways. For instance, in reactions analogous to those involving other β-ketoesters or their equivalents, this compound could be reacted with substituted phenols, such as 2-hydroxyacetophenones, under acidic or basic conditions to construct the chromone skeleton. The reaction would involve the formation of a key C-C bond followed by intramolecular cyclization and dehydration to yield a 2-(3,5-dimethylphenyl)-substituted chromone derivative.

Precursors in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

This compound, as a derivative of glyoxylic acid, is a suitable candidate for various MCRs. For example, it can serve as the aldehyde component in the Groebke-Blackburn-Bienaymé (GBB) reaction. rug.nl In this three-component reaction, an amine (like an aminopyrazine), an aldehyde (or keto-acid), and an isocyanide react to form substituted imidazo-fused heterocycles. Using this compound would introduce the 3,5-dimethylphenyl moiety directly into the final complex structure. Although glyoxylic acid itself has shown variable yields depending on the other reactants, its utility in such transformations is established. rug.nl

Furthermore, glyoxylic acid participates in palladium-catalyzed three-component reactions with aryltrifluoroborates and sulfonamides to produce α-arylglycine derivatives, which are important non-proteinogenic amino acids. beilstein-journals.org The substitution of glyoxylic acid with this compound in this type of reaction would provide a direct route to α-(aryl)-α-(3,5-dimethylphenyl)glycine derivatives, valuable building blocks for peptide synthesis. beilstein-journals.org

Table 2: Application in Multi-Component Reactions

Reaction NameComponentsProduct TypeRole of this compound
Groebke-Blackburn-BienayméAmidine, Isocyanide, this compoundImidazo-fused heterocyclesAldehyde/Keto-acid component
Palladium-catalyzed 3CRAryltrifluoroborate, Sulfonamide, this compoundα,α-disubstituted glycine (B1666218) derivativesKeto-acid component

Strategic Intermediates for Pharmaceutical and Agrochemical Derivatives

The value of an organic building block is often measured by its utility in synthesizing target molecules with practical applications, such as pharmaceuticals and agrochemicals. Glyoxylic acid itself is a vital intermediate for producing a wide array of fine chemicals. psu.eduresearchgate.net The incorporation of a 3,5-dimethylphenyl group into this reactive scaffold provides a pathway to derivatives with specific steric and electronic properties that can be crucial for biological activity.

The 3,5-dimethylphenyl motif is found in known bioactive molecules. For example, certain heterocyclic derivatives of 2-(3,5-dimethylphenyl)tryptamine have been identified as potent antagonists for the gonadotropin-releasing hormone (GnRH) receptor, a target for various therapies. nih.gov The use of this compound as a starting material allows for the strategic installation of this key pharmacophore into new molecular designs. Its dual functionality enables chemists to build upon its structure, for instance, by forming amide bonds from the carboxylic acid or by transforming the ketone into other functional groups.

Moreover, related structures like 2-(3,5-dimethylphenyl)acetic acid have been used to synthesize valuable organoboron compounds, such as benzylboronates, via palladium-catalyzed reactions. acs.orgacs.org This highlights the synthetic flexibility of the (3,5-dimethylphenyl)methyl core, which can be accessed from the glyoxylic acid precursor through reduction or other transformations. The ability to convert this compound into other useful intermediates underscores its strategic importance in synthetic campaigns aimed at discovering new drugs and agrochemicals.

Mechanistic and Computational Investigations of 3,5 Dimethylphenyl Glyoxylic Acid Reactivity

Elucidation of Reaction Mechanisms and Intermediates

Investigating the precise pathways by which (3,5-Dimethylphenyl)glyoxylic acid undergoes transformation is key to controlling reaction outcomes. This involves mapping the entire reaction coordinate and identifying the short-lived molecules that dictate the course of the reaction.

While specific reaction pathway mapping for this compound is not extensively documented in public literature, plausible mechanisms can be inferred from studies on structurally related compounds. For instance, the palladium-catalyzed decarbonylative borylation of the closely related 2-(3,5-dimethylphenyl)acetic acid provides a well-studied mechanistic blueprint that may be analogous. acs.orgacs.org This reaction transforms a carboxylic acid into a valuable benzylboronate ester through a series of defined steps. acs.orgacs.org

The proposed pathway begins with the activation of the carboxylic acid, followed by a sequence of organometallic transformations. acs.orgacs.org Each step represents a point on the reaction pathway, with the transition state being the highest energy point between each intermediate.

Table 1: Proposed Mechanistic Steps in a Palladium-Catalyzed Reaction Analogous to this compound Transformation

Step Description Key Transformation
1 Acid Activation The carboxylic acid is activated, for instance by a pivalic anhydride, to form a more reactive species. acs.orgacs.org
2 Oxidative Addition The palladium catalyst inserts into the C-O bond of the activated acid, forming a palladium intermediate. acs.orgacs.org
3 Decarbonylation/Decarboxylation The intermediate undergoes extrusion of a carbonyl group (or carboxyl group in the case of a glyoxylic acid), forming a new organopalladium species. acs.orgacs.org
4 Transmetalation The organopalladium intermediate reacts with a second reagent, such as a diboron (B99234) compound, transferring the organic group. acs.orgacs.org

| 5 | Reductive Elimination | The final product is released from the palladium center, which is regenerated to continue the catalytic cycle. acs.orgacs.org |

This table is based on the proposed mechanism for the related compound 2-(3,5-dimethylphenyl)acetic acid and serves as an illustrative model.

The mechanism of many organic and organometallic reactions is defined by the formation of reactive intermediates. ethz.ch In the context of palladium-catalyzed reactions analogous to those that this compound might undergo, several key intermediates are proposed. acs.orgacs.org These include acylpalladium(II) complexes formed after oxidative addition and benzylpalladium(II) species that arise after decarbonylation. acs.orgacs.org The characterization of such fleeting species is challenging and often relies on a combination of low-temperature spectroscopy, kinetic studies, and computational modeling.

In other contexts, such as organocatalysis, reactive intermediates like enamines and iminium ions are pivotal. ethz.ch For reactions involving the glyoxylic acid moiety, intermediates derived from the carbonyl group, such as hemiaminals and iminium ions, could be central to transformations like the aza-Cannizzaro reaction, a process observed in the conversion of glyoxylic acid to glycine (B1666218). nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental findings, offering a molecular-level understanding of structure and reactivity that is often inaccessible through experiment alone. unipd.it

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure of molecules. unipd.it It is instrumental in predicting molecular geometries, reaction energies, and visualizing electron distributions, which are fundamental to understanding reactivity. unipd.itnih.gov For a molecule like this compound, DFT can be used to calculate the distribution of electron density and electrostatic potential, highlighting electron-rich and electron-poor regions susceptible to nucleophilic or electrophilic attack.

Studies on similar molecules demonstrate the power of DFT. For example, in an investigation of 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, DFT calculations were used to confirm that the enol form is significantly more stable than the keto form, a finding supported by experimental NMR and X-ray data. mdpi.com Similar studies on the formation of glycidyl (B131873) esters have used DFT to calculate the activation energy of the reaction, revealing it to be an energetically unfavorable, high-temperature process. nih.gov

Quantum chemical calculations are essential for quantitatively describing the energy changes during a reaction. nih.govresearchgate.net By calculating the energies of reactants, products, and transition states, a complete energy profile of a reaction can be constructed. scienceopen.com This allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies. nih.gov

Advanced computational methods, such as the Artificial Force Induced Reaction (AFIR) method, allow for the automated and exhaustive search of reaction pathways without prior assumptions, which can lead to the discovery of new reactions. nih.govscienceopen.com This is often combined with kinetic analysis methods to narrow down the vast number of potential pathways to the most plausible ones. nih.govresearchgate.net For instance, DFT calculations showed that the activation barrier for glycidyl ester formation is significantly lowered by the participation of water, indicating that the reaction is more kinetically favorable in its presence. nih.gov In another example, the energy barrier for the keto-enol tautomerization in a pyrimidine (B1678525) derivative was calculated to be 55.47 kcal/mol, confirming the high stability of the enol form. mdpi.com

Table 2: Illustrative Data from Quantum Chemical Calculations on Related Systems

System/Reaction Computational Method Calculated Parameter Value (kcal/mol) Significance
Glycidyl Ester Formation DFT Activation Energy (Ea) ~80 Indicates a high-temperature process is required. nih.gov
Glycidyl Ester Formation (with H₂O) DFT Activation Energy (Ea) ~56 Shows water acts as a catalyst, lowering the kinetic barrier. nih.gov

This table presents data from studies on other molecules to illustrate the type of information gained from quantum chemical calculations.

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. unipd.it A key aspect of this is conformational analysis, which examines the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, with rotatable bonds connecting the phenyl ring, the glyoxylic acid moiety, and within the carboxyl group, multiple low-energy conformations may exist.

Q & A

Q. What are the recommended synthetic routes for (3,5-Dimethylphenyl)glyoxylic acid, and how can reaction conditions be optimized?

A common method involves reacting 3,5-dimethylphenyl derivatives with glyoxal or its precursors under controlled conditions. For example, analogous syntheses (e.g., ethyl N-(3,5-dimethylphenyl)succinamate) use succinic anhydride and 3,5-dimethylaniline in toluene, followed by acid treatment to remove unreacted starting materials . Recrystallization from ethanol yields purified product. Optimization includes adjusting stoichiometry, solvent polarity, and temperature to favor anhydrous or gem-diol forms, which exist in equilibrium in aqueous conditions .

Q. How should this compound be stored to maintain stability in laboratory settings?

The compound is sensitive to heat and moisture. Store in airtight containers at 4–8°C under inert gas (e.g., nitrogen) to minimize hydration to the gem-diol form. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the glyoxylic acid moiety .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions) and confirms stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies methyl group positions (δ 2.2–2.4 ppm for aromatic CH₃) and ketone/gem-diol equilibria .
  • HPLC-MS : Monitors purity and quantifies degradation products under varying pH/temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for glyoxylic acid derivatives?

Discrepancies arise from differing experimental conditions (e.g., aqueous vs. anhydrous systems). For this compound:

  • Conduct kinetic studies using UV-Vis or NMR to track equilibrium shifts between anhydrous (keto) and gem-diol forms .
  • Compare degradation rates under controlled humidity and temperature to identify dominant decomposition pathways .

Q. What experimental designs are recommended for studying enzyme interactions involving this compound?

  • Enzyme inhibition assays : Test dose-dependent effects on phenylacetate-CoA ligase activity using spectrophotometric methods (e.g., NADH oxidation) .
  • Molecular docking : Model interactions with aromatic compound-metabolizing enzymes (e.g., cytochrome P450) to predict binding affinities .
  • Metabolic profiling : Use LC-MS to identify downstream metabolites in cell lysates or animal models, noting dose-dependent threshold effects .

Q. How does this compound compare to halogenated analogs in reactivity and biological activity?

  • Reactivity : Methyl groups enhance steric hindrance compared to chloro/fluoro analogs (e.g., 3,5-Dichlorophenylglyoxylic acid), slowing nucleophilic attacks but improving thermal stability .
  • Biological activity : Methyl substitution reduces electrophilicity, potentially lowering toxicity but altering enzyme inhibition profiles. Comparative studies using isothermal titration calorimetry (ITC) can quantify binding differences .

Methodological Considerations

  • Synthetic scalability : Pilot-scale reactions should prioritize solvent recovery (e.g., toluene) and minimize byproducts via column chromatography .
  • In vivo studies : Dose optimization in animal models is critical; subtoxic thresholds for this compound are likely lower than for smaller glyoxylic acid derivatives due to increased lipophilicity .

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